Single-Enantiomer Identity vs. Racemic Mixture: Optical Purity and Pharmacopoeial Relevance
Unlike the racemic 1-aminobut-3-en-2-ol (CAS 13269-47-1), which contains equal amounts of (R) and (S) enantiomers, (S)-1-aminobut-3-en-2-ol (CAS 1197992-11-2) is supplied as a single stereoisomer with an enantiomeric excess typically ≥97 % [REFS-1, REFS-2]. The distinct CAS number assignment reflects the separate chemical entity status mandated by ICH guidelines for pharmaceutical starting materials [1]. Whereas the racemate exhibits no net optical rotation, the (S)-enantiomer shows a specific rotation of approximately −12.5° (c = 1, methanol), confirming enantiopurity . In a medicinal chemistry context, use of the racemate introduces 50 % of the undesired (R)-enantiomer, which can act as a competitive inhibitor, exhibit different pharmacokinetics, or generate distinct toxicological profiles [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; ≥97 % ee; specific rotation −12.5° (c = 1, MeOH) |
| Comparator Or Baseline | Racemic 1-aminobut-3-en-2-ol (CAS 13269-47-1); 0 % ee (racemic); no net optical rotation |
| Quantified Difference | ≥97 % enantiomeric excess vs. 0 % ee |
| Conditions | Chiral HPLC or polarimetry; ICH Q6A guidelines for new drug substances |
Why This Matters
A 97 % enantiomeric excess means that for every 100 molecules, at most 3 are the unwanted enantiomer, drastically reducing the risk of off‑target pharmacology and regulatory rejection.
- [1] ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. 1999. https://database.ich.org/sites/default/files/Q6A%20Guideline.pdf View Source
